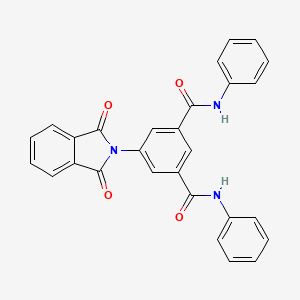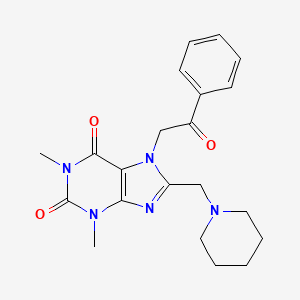
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-diphenylisophthalamide
Overview
Description
The compound “5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-diphenylisophthalamide” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound made up of two fused rings, a benzene ring and a pyrrole ring. The molecule also contains amide groups, which are common in various types of bioactive molecules, including many drugs .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental testing. These properties are influenced by the molecular structure and functional groups present in the compound .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including health effects, fire hazards, reactivity, and first aid measures .
Future Directions
properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O4/c32-25(29-20-9-3-1-4-10-20)18-15-19(26(33)30-21-11-5-2-6-12-21)17-22(16-18)31-27(34)23-13-7-8-14-24(23)28(31)35/h1-17H,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDKPAAPISRWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3449578.png)

![2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3449586.png)
![5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide](/img/structure/B3449592.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3449596.png)
![4-[({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B3449599.png)
![3-[({3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B3449614.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3449619.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3449630.png)

![N-(2,3-dimethylphenyl)-2-(4-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3449645.png)
![1,3-dioxo-N-2-pyridinyl-2-{4-[(2-pyridinylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B3449661.png)
